1H-Benzimidazole-2-carbothialdehyde
Description
Structure
3D Structure
Properties
CAS No. |
541539-57-5 |
|---|---|
Molecular Formula |
C8H6N2S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
1H-benzimidazole-2-carbothialdehyde |
InChI |
InChI=1S/C8H6N2S/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10) |
InChI Key |
HJWCNLGNSTYVOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=S |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1h Benzimidazole 2 Carbothialdehyde
Reactions Involving the Thiocarbonyl Functionality (C=S)
The thiocarbonyl group (C=S) is a key site for chemical reactions in 1H-Benzimidazole-2-carbothialdehyde. While direct studies on this specific molecule are not extensively detailed in the provided search results, the reactivity can be inferred from related benzimidazole-2-thione compounds. The sulfur atom in the thiocarbonyl group can act as a nucleophile. For instance, in a related reaction, 1,3-dihydro-2H-1,3-benzimidazole-2-thione reacts with 4-fluorobenzaldehyde (B137897) in the presence of potassium carbonate in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. researchgate.net This suggests that the thiocarbonyl sulfur in this compound could similarly participate in nucleophilic substitution reactions, leading to the formation of thioethers.
Formation of Imine Derivatives and Schiff Bases
The aldehyde-like nature of the carbothialdehyde group facilitates condensation reactions with primary amino compounds to form imines, commonly known as Schiff bases. These reactions are fundamental in creating more complex molecular architectures based on the benzimidazole (B57391) scaffold.
The condensation of benzimidazole derivatives with primary amines and hydrazines is a well-established method for synthesizing Schiff bases and hydrazones. nih.govnih.govresearchgate.netnih.govnih.govrdd.edu.iqsci-hub.seresearchgate.net For example, 2-aminobenzimidazole (B67599) can react with various aldehydes to produce Schiff bases. nih.govnih.gov Similarly, 1H-benzimidazole-2-yl-hydrazine readily condenses with a range of aromatic aldehydes in refluxing ethanol (B145695) to afford the corresponding hydrazones in good yields. nih.govresearchgate.netsci-hub.se This reaction typically involves the nucleophilic attack of the amine or hydrazine (B178648) on the electrophilic carbon of the carbonyl or thiocarbonyl group, followed by dehydration or elimination of H₂S to form the C=N double bond. rdd.edu.iqijcce.ac.ir The formation of these imine derivatives is often catalyzed by acids or can proceed under thermal conditions. ijcce.ac.ir
A general scheme for this reaction is the condensation of an aldehyde or ketone with a primary amine to form a hemiaminal intermediate, which then loses a molecule of water to form the imine. rdd.edu.iq In the case of this compound, the reaction with a primary amine (R-NH₂) would proceed as follows:
Acyl hydrazones can be synthesized through the condensation of hydrazides with aldehydes or ketones. ijcce.ac.ir These compounds are of significant interest due to their biological activities. The general synthesis involves reacting a carbohydrazide (B1668358) with an aldehyde, often in the presence of an acid catalyst like sulfuric acid in ethanol, to yield the corresponding acyl hydrazone. ijcce.ac.ir Following this general principle, this compound can be reacted with a hydrazide (R-CO-NH-NH₂) to produce a benzimidazole-bearing acyl hydrazone. This transformation expands the structural diversity of derivatives obtainable from the parent carbothialdehyde.
Nucleophilic and Electrophilic Reactivity Studies
The benzimidazole ring system possesses distinct electronic properties that govern its reactivity towards nucleophiles and electrophiles. The imidazole (B134444) portion of the molecule contains two nitrogen atoms with different characteristics: the N1 nitrogen is considered π-excessive, while the N3 nitrogen is π-deficient. chemicalbook.com This electronic distribution makes the C2 position, where the carbothialdehyde group is attached, susceptible to nucleophilic attack. chemicalbook.com
Cyclization and Rearrangement Reactions
The bifunctional nature of this compound and its derivatives allows for various cyclization reactions to form fused heterocyclic systems. For instance, derivatives of 2-substituted benzimidazoles can undergo intramolecular cyclization to create more complex polycyclic structures. An example from a related system is the synthesis of benzimidazo[2,1-b]thiazole derivatives through a sequential nucleophilic addition, cyclization, and copper-catalyzed C-N coupling reaction. bohrium.com
Furthermore, the condensation products of benzimidazole derivatives, such as Schiff bases, can be used as precursors for further cyclizations. For example, the reaction of a mono Schiff base precursor, N-(4-nitrobenzyl) benzene-1,2-diamine, formed from the condensation of o-phenylenediamine (B120857) and 4-nitrobenzaldehyde, can be cyclized to form the corresponding 2-aryl-1H-benzimidazole. nih.gov
Functionalization of the Benzimidazole Core
The benzimidazole core of this compound can be functionalized at several positions. The nitrogen atom of the imidazole ring can be readily alkylated or acylated. orientjchem.orgjyoungpharm.orgnih.gov
Recent advances in organic synthesis have also enabled the direct C-H functionalization of the benzimidazole ring. rsc.orgresearchgate.netnih.gov These methods, often employing transition metal catalysts like copper or nickel, allow for the introduction of aryl or alkenyl groups at specific carbon atoms of the heterocyclic core, bypassing the need for pre-functionalized starting materials. rsc.org For example, nickel-catalyzed C-H arylation of imidazoles with chloroarenes has been reported. rsc.org Such strategies provide a powerful tool for modifying the properties of benzimidazole-based molecules. Additionally, the substitution pattern on the benzimidazole ring can significantly influence the biological activity of the resulting compounds, with substitutions at the C-5 position being particularly noted for their impact. nih.gov
Coordination Chemistry and Ligand Properties of 1h Benzimidazole 2 Carbothialdehyde and Its Derivatives
Ligand Design Principles for Benzimidazole-Based Scaffolds
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry and ligand design due to its ability to interact with various biological targets. researchgate.netnih.gov Its physicochemical properties, including hydrogen bond donor-acceptor capabilities, π-π stacking, and hydrophobic interactions, allow for effective binding to macromolecules. nih.gov The design of benzimidazole-based ligands often involves modifying the core structure to create multi-target ligands or to enhance the biological activity of the resulting metal complexes. researchgate.netnih.gov
Key design principles include:
Structural Similarity to Nucleosides: The resemblance of the benzimidazole core to natural purines contributes to its ability to bind to DNA. nih.gov
Versatile Substitution: The benzimidazole ring can be appropriately substituted to modulate the selectivity for different receptors, pathways, and enzymes.
Hybridization: Combining the benzimidazole nucleus with other molecules can lead to synergistic effects and novel properties in the resulting metal complexes. nih.gov
Introduction of Additional Donor Atoms: The incorporation of functional groups containing nitrogen, sulfur, or oxygen atoms allows for various coordination modes and the formation of stable chelates with metal ions.
Structure-based ligand design, which involves creating molecules that fit into the binding pocket of a specific target, is a powerful approach in developing new therapeutic agents. ethernet.edu.etresearchgate.net This method relies on understanding the three-dimensional structure of the target to design ligands with complementary shapes and chemical properties. ethernet.edu.etresearchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with benzimidazole-derived ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.
A wide range of transition metal complexes with benzimidazole derivatives have been synthesized and studied. nih.govnih.gov These complexes often exhibit enhanced biological activity compared to the free ligands. nih.govresearchgate.net
Iron (Fe) Complexes: Iron(III) complexes with benzimidazole-based ligands have been synthesized and characterized. researchgate.netrsc.org For instance, an efficient one-pot, three-component synthesis of benzimidazole derivatives has been developed using an Fe(III)-porphyrin catalyst. nih.gov In some cases, both the keto and enol tautomeric forms of the aroylhydrazone ligand have been found to coexist within the same Fe(III) complex. rsc.org
Cobalt (Co) Complexes: Cobalt(II) and Cobalt(III) complexes with various benzimidazole derivatives have been reported. researchgate.netresearchgate.netnih.govnih.gov The synthesis often involves reacting a cobalt(II) salt with the benzimidazole ligand, which can act as a monodentate or bidentate ligand. The resulting complexes can have different geometries, such as tetrahedral or octahedral. researchgate.net
Nickel (Ni) Complexes: Nickel(II) complexes with benzimidazole derivatives have been synthesized, often resulting in tetrahedral or square planar geometries. rsc.orgjocpr.com For example, complexes with the formula M(La-d)2Cl2, where M is Ni(II) and La-d represents 2-substituted benzimidazole ligands, have been prepared. jocpr.com
Copper (Cu) Complexes: Copper(II) complexes with benzimidazole-based ligands have been extensively studied. nih.govrsc.org The synthesis is generally straightforward, often with a 1:1 ratio of copper to ligand. nih.gov These complexes can exhibit various geometries, including square pyramidal. rsc.org
Zinc (Zn) Complexes: Zinc(II) complexes with benzimidazole derivatives have been synthesized and characterized. nih.govnih.gov The synthesis typically involves reacting a benzimidazole derivative with a zinc salt in ethanol (B145695). nih.gov The resulting complexes can be mononuclear or dinuclear. nih.gov
The characterization of these transition metal complexes is typically performed using techniques such as FT-IR, UV-Vis spectroscopy, NMR, mass spectrometry, elemental analysis, and X-ray diffraction. nih.govnih.govresearchgate.netnih.gov
Lanthanide coordination compounds with benzimidazole derivatives, particularly those with carboxylic acid functionalities, have been synthesized and investigated for their luminescent properties. rsc.orgresearchgate.net A series of lanthanide coordination polymers with the formula [Ln(HBIC)3]n (where H2BIC is 1H-benzimidazole-2-carboxylic acid and Ln = Eu, Tb, Gd, Pr, Nd) were synthesized under hydrothermal conditions. rsc.orgresearchgate.net These compounds were characterized by elemental analysis, IR spectroscopy, single-crystal X-ray diffraction, and thermal analysis. rsc.orgresearchgate.net The europium and terbium complexes, in particular, exhibit characteristic luminescence. rsc.orgresearchgate.netnih.gov
Silver(I) complexes containing benzimidazole derivatives have also been synthesized. nih.govzenodo.orgeconferenceseries.comeconferenceseries.com While many studies have focused on transition metal complexes, the investigation of mixed-ligand silver coordination compounds with benzimidazole derivatives is an emerging area. zenodo.orgeconferenceseries.comeconferenceseries.com The synthesis of these complexes can involve reacting a silver salt with the benzimidazole ligand.
Coordination Modes and Binding Preferences (e.g., N, S, O-donors)
Benzimidazole-derived ligands can coordinate to metal ions through various donor atoms, primarily the nitrogen atoms of the imidazole (B134444) ring. The introduction of other functional groups can lead to different coordination modes.
N-donor Coordination: The most common coordination mode involves the nitrogen atom of the imidazole ring. researchgate.net In many complexes, the benzimidazole derivative acts as a monodentate ligand, coordinating through one of the ring nitrogens. jocpr.com
N,N-bidentate Coordination: Schiff base derivatives of benzimidazoles can act as bidentate ligands, coordinating through the azomethine nitrogen and a ring nitrogen. researchgate.net
N,S-donor Coordination: Ligands incorporating both nitrogen and sulfur donor atoms, such as those derived from thiourea, can form stable complexes with transition metals.
N,O-donor Coordination: The introduction of a hydroxyl or carboxyl group allows for N,O-bidentate coordination. For example, in some cobalt(II) complexes, the ligand coordinates through both a nitrogen and an oxygen atom. researchgate.net
Tridentate Coordination: Ligands can be designed to be tridentate, coordinating through multiple donor atoms. For instance, a Schiff base ligand derived from 2-(1H-benzimidazol-2-ylmethyliminomethyl) phenol (B47542) acts as a mononegative tridentate ligand, binding to lanthanum through a phenolic oxygen, the azomethine nitrogen, and a benzimidazole ring nitrogen. qu.edu.sa
The coordination mode is influenced by the specific metal ion, the substituents on the benzimidazole ring, and the reaction conditions.
Geometry and Stereochemistry of Metal Centers in Complexes
The coordination of benzimidazole-based ligands to metal centers results in a variety of geometries and stereochemistries.
Tetrahedral Geometry: This geometry is commonly observed for Co(II) and some Ni(II) complexes. researchgate.netjocpr.com For example, cobalt(II) halides react with substituted benzimidazoles to form tetrahedral complexes with the formula CoX2L2.
Octahedral Geometry: Octahedral geometry is found in many Fe(III), Co(II), and Ni(II) complexes. researchgate.netrsc.orgresearchgate.net For instance, Fe(III) and Ni(II) imidazole-benzimidazole mixed-ligand complexes have been shown to possess octahedral geometry. rsc.org
Square Planar Geometry: This geometry is characteristic of some Cu(II) and Ni(II) complexes. jocpr.comrsc.org
Square Pyramidal Geometry: Some Cu(II) complexes adopt a square pyramidal geometry. rsc.org
Distorted Geometries: In many cases, the coordination geometry around the metal center is distorted from the ideal tetrahedral, octahedral, or square planar arrangements. researchgate.net
The specific geometry is determined by the coordination number of the metal ion and the steric and electronic properties of the ligands.
Influence of Substituents on Ligand Properties and Complex Stability
The introduction of substituents to the core structure of 1H-benzimidazole-2-carbothialdehyde profoundly impacts its properties as a ligand, consequently affecting the stability and characteristics of the metal complexes it forms. Modifications at various positions on the benzimidazole ring system allow for the fine-tuning of electronic and steric properties, which are critical determinants in coordination chemistry. researchgate.net
Electronic Effects of Substituents:
The electronic nature of a substituent on the benzimidazole ring directly modulates the electron density of the coordinating nitrogen and sulfur atoms. This, in turn, influences the ligand's basicity and its ability to donate electron density to a metal center, a key factor in the stability of the resulting complex.
Electron-donating groups (EDGs) , such as alkyl groups (-R), increase the electron density on the ligand's donor atoms. This enhanced basicity leads to the formation of stronger metal-ligand bonds and, therefore, more stable metal complexes.
Electron-withdrawing groups (EWGs) , like a nitro group (-NO2), have the opposite effect. nih.govnih.gov They decrease the electron density on the donor atoms, reducing the ligand's basicity and generally leading to the formation of less stable complexes. nih.govnih.gov The presence of an electron-withdrawing nitro group can, however, enhance the acidity of the imine proton, which facilitates the formation of stable metal complexes and influences the electronic environment of the metal center. nih.govnih.gov
Research on 2-(4-nitrophenyl)-1H-benzimidazole (NBI), a derivative, illustrates this principle. The nitro group's electron-withdrawing nature modulates the benzimidazole core's electronic properties, making it a candidate for forming stable complexes with transition metals, which are explored for catalytic and medicinal applications. nih.govresearchgate.net Similarly, studies on various substituted benzimidazoles have shown that complex stability is often correlated with the electronic properties of the substituents. jetir.orgresearchgate.net For instance, the order of stability for complexes with some divalent metals has been established as Cu(II) > Ni(II) > Co(II) > Zn(II) > Pb(II) > Cd(II) > Mn(II), a sequence influenced by the electronic interplay between the metal ions and the specific substituted ligands. researchgate.net
Steric Effects of Substituents:
The size and position of substituents introduce steric hindrance, which can significantly influence the coordination geometry and stability of the complexes.
Bulky Substituents: Large groups positioned near the coordination site can impede the optimal approach of a metal ion. This may result in weaker metal-ligand bonds, lower complex stability, or the formation of complexes with different stoichiometries or geometries than those formed with less hindered ligands. For example, cobalt(II) halides react with various substituted benzimidazoles to form tetrahedral complexes of the formula CoX2L2.
Influence on Coordination Geometry: The steric profile of a ligand can dictate the resulting complex's geometry. While some bulky ligands might lead to instability, others can enforce specific, often desirable, coordination environments around the metal center. This is a key strategy in designing catalysts with high selectivity.
A study on Co(II), Fe(II), and Zn(II) complexes with N-substituted benzimidazoles, such as 1-(3-phenyl)propylbenzimidazole (PPBI) and 5-nitro-1-[2-(1-piperidinyl)ethyl]benzimidazole (PENBI), highlights the combined electronic and steric influence. The specific nature of the N-1 substituent affects the resulting complex's structure and magnetic properties. tubitak.gov.tr
The following tables provide data on representative substituted benzimidazole derivatives and their complexes, illustrating the impact of substituents.
Table 1: Spectroscopic Data for Representative Benzimidazole Derivatives This table presents characteristic spectroscopic data for different substituted benzimidazole ligands, showing how substituents alter their electronic properties.
| Compound | Substituent | Key IR Bands (cm⁻¹) | ¹H-NMR Chemical Shifts (δ, ppm) | UV-Vis λmax (nm) | Reference |
|---|---|---|---|---|---|
| 2-(1H-benzimidazol-2-yl)-4-methylphenol | 4-Methyl | ν(-N-H) 3052, ν(-C=N) 1620 | 13.18 (s, 1H, -OH), 13.05 (s, 1H, -NH), 2.46 (s, 3H, -CH₃) | 296, 322, 337 | nih.gov |
| 2-(1H-benzimidazol-2-yl)naphthalene-1-ol | Naphthyl at C2 | ν(-N-H) 3052, ν(-C=N) 1620 | 12.99 (s, 1H, -NH), 7.26-7.95 (m, Ar-H) | 206, 292 | nih.gov |
| 2-(4-benzoylphenyl)-1H-benzimidazole | 4-Benzoyl | Not specified | 13.38 (s, 1H, -OH), 12.68 (s, 1H, -NH), 7.03-8.09 (m, Ar-H) | 337 | nih.gov |
Table 2: Stability Constants of Metal Complexes with Substituted Benzimidazole Ligands This table shows the stability constants (log k) for complexes formed between various metal ions and substituted benzimidazole derivatives, demonstrating the influence of the substituent on complex stability.
| Ligand | Metal Ion | Solvent System | log k | Stability Order | Reference |
|---|---|---|---|---|---|
| Substituted Benzimidazolyl Derivative (1a) | Pr(III) | Acetone-Water | - | Pr(III) > Sm(III) > La(III) | jetir.org |
| Substituted Benzimidazolyl Derivative (1a) | Sm(III) | Acetone-Water | - | Pr(III) > Sm(III) > La(III) | jetir.org |
| Substituted Benzimidazolyl Derivative (1a) | La(III) | Acetone-Water | - | Pr(III) > Sm(III) > La(III) | jetir.org |
| Substituted Benzimidazolyl Derivative (1a) | Pr(III) | DMSO-Water | - | Pr(III) > Sm(III) ≈ La(III) | jetir.org |
Advanced Spectroscopic and Structural Elucidation of 1h Benzimidazole 2 Carbothialdehyde and Its Coordination Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, serves as a fundamental tool for the structural elucidation of 1H-Benzimidazole-2-carbothialdehyde.
In ¹H NMR spectroscopy of this compound, the aromatic protons of the benzimidazole (B57391) ring typically appear as multiplets in the range of δ 7.0–8.5 ppm. A distinct singlet corresponding to the aldehyde proton is observed further downfield, between δ 9.8–10.2 ppm. The absence of a signal around δ 12.3 ppm, which would indicate an S-H proton, confirms the successful oxidation of any thiol intermediates during its synthesis.
¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the aldehyde group gives a characteristic signal around 190 ppm. The carbon atoms within the aromatic benzimidazole system resonate in the region of 110 to 155 ppm, with their precise chemical shifts influenced by the electronic environment and substitution patterns. The rapid tautomerism present in the benzimidazole ring system can sometimes affect the number of observable signals in the ¹³C NMR spectrum of its derivatives. arabjchem.org
A detailed assignment of the ¹H and ¹³C NMR chemical shifts for this compound is presented below:
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde CH | 9.8–10.2 (s) | ~190 |
| Aromatic CH | 7.0–8.5 (m) | 110–155 |
| NH | Variable | - |
Data compiled from reported spectral information. s = singlet, m = multiplet
Furthermore, solid-state ¹³C cross-polarization magic angle spinning (CP/MAS) NMR has been utilized to study tautomeric effects and hydrogen bonding within the crystalline structure of benzimidazole derivatives. These advanced methods provide a comprehensive understanding of the molecule's connectivity and spatial arrangement.
Vibrational Spectroscopy (Fourier Transform Infrared, Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, offers critical insights into the functional groups present in this compound and how they are affected by coordination to metal centers.
The FTIR spectrum of this compound displays several characteristic absorption bands. A prominent band is observed around 3395 cm⁻¹, which is attributed to the N-H stretching vibration of the benzimidazole ring. The C=O stretch of the aldehyde group typically appears in the region of 1660–1700 cm⁻¹. Other bands corresponding to C=N stretching and various C-H and C-C vibrations within the aromatic system are also present. rsc.org
Raman spectroscopy provides complementary data. For benzimidazole and its derivatives, characteristic peaks have been identified at approximately 1015, 1265, and 1595 cm⁻¹. researchgate.net These vibrational modes are useful for identifying the benzimidazole core.
| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H stretch | ~3395 | - |
| C=O stretch | 1660–1700 | - |
| C=N stretch | ~1623 rsc.org | - |
| Benzimidazole Ring | - | ~1015, ~1265, ~1595 researchgate.net |
When this compound acts as a ligand and coordinates to a metal ion, shifts in its vibrational frequencies can be observed. The coordination of the nitrogen atom of the benzimidazole ring to a metal center typically results in a shift of the C=N stretching vibration to a lower frequency. researchgate.net Similarly, the absence or significant broadening of the N-H stretching band can indicate deprotonation and coordination of the imidazole (B134444) nitrogen. researchgate.net These shifts provide direct evidence of the ligand's involvement in complex formation and can help elucidate the coordination mode.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound. Using techniques such as Electrospray Ionization (ESI), the molecule is ionized, typically forming a protonated molecule [M+H]⁺. For this compound, with a molecular formula of C₈H₆N₂O, the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion is approximately 147.1. High-resolution mass spectrometry (HRMS) can provide an even more precise mass measurement, further confirming the elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum can also offer additional structural information.
Electronic Absorption and Luminescence Spectroscopy (UV-Vis, Photoluminescence)
The electronic absorption and photoluminescence properties of this compound and its derivatives are of significant interest due to their potential applications in various optical and electronic devices.
Electronic Transitions and Conjugation Effects
The electronic absorption spectra of benzimidazole derivatives, including this compound, are characterized by multiple bands in the UV-visible region. These absorptions are primarily attributed to π-π* transitions within the conjugated system. For instance, synthesized benzimidazole derivatives with a hydroxy-substituted aromatic ring in continuous conjugation with a benzimidazole-5-carboxylate moiety exhibit two main groups of absorption bands. researchgate.net A strong absorption at shorter wavelengths (220–290 nm) is assigned to the π-π* transition of the hydroxy-substituted aromatic ring, while a weaker band at longer wavelengths (330–335 nm) is due to the π-π* transition across the entire molecule. researchgate.net
The introduction of different substituents on the benzimidazole ring can fine-tune the electronic properties, leading to shifts in the absorption and emission maxima. elsevierpure.com For example, a study on 5′-amino-2-(2′-hydroxyphenyl)benzimidazole (P1) in CH2Cl2 showed absorption maxima at 305 and 355 nm, with a yellow fluorescent emission maximum at 540 nm. nih.gov This is a result of intramolecular proton transfer between the hydroxyl and imidazole groups. nih.gov In contrast, the related compound P1-CO exhibited absorption and fluorescence maxima at 305/358 nm with a blue fluorescent emission. nih.gov
Coordination of the benzimidazole ligand to metal ions can also significantly influence the electronic spectra. Platinum(II) complexes of 2-(2'-pyridyl)benzimidazole derivative ligands display orange/red emissions at 77 K, which are attributed to metal-to-ligand charge transfer (MLCT) transitions, whereas the free ligands themselves show fluorescence in the purple/blue region. nih.gov
| Compound/Derivative | Solvent/State | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Transition Type | Reference |
| Hydroxy-substituted benzimidazole-5-carboxylate | 220-290, 330-335 | π-π | researchgate.net | ||
| 5′-amino-2-(2′-hydroxyphenyl)benzimidazole (P1) | CH2Cl2 | 305, 355 | 540 (yellow) | π-π (ESIPT) | nih.gov |
| P1-CO | 305 | 358 (blue) | π-π | nih.gov | |
| 2-(2'-pyridyl)benzimidazole derivative ligands | Purple/Blue (ambient), Blue/Green (77 K) | π-π | nih.gov | ||
| Platinum(II) complexes of 2-(2'-pyridyl)benzimidazole derivatives | Solid/Frozen Solution | Orange/Red (77 K) | MLCT | nih.gov | |
| 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) in ZIF-8 | Enhanced fluorescence | nih.govrsc.org |
Mechanochromic and Vapochromic Luminescence Properties
Mechanochromic luminescence (MCL), the change in emission color upon mechanical stimulation, is a fascinating property observed in some benzimidazole derivatives. This phenomenon is often associated with transitions between different crystalline and amorphous states. For example, certain phenanthroimidazolylbenzothiadiazole derivatives exhibit two-step MCL, where the emission color changes in response to different intensities of mechanical force. rsc.org This behavior is attributed to crystal-to-crystal and subsequent crystal-to-amorphous phase transitions upon grinding. rsc.org The specific type of MCL (one-way or back-and-forth) can be influenced by the substitution pattern on the phenyl group of the phenanthroimidazole ring. rsc.org
Vapochromic luminescence, a change in emission in response to vapors, has also been observed. The MCL properties of pyridyl-substituted imidazole crystals can be tuned by exposure to HCl vapor. rsc.org This surface protonation leads to an extension of the MCL shift, which is proposed to be due to the mixing of protonated molecules on the crystal surface with non-protonated molecules in the interior. rsc.org
Single Crystal X-ray Diffraction for Solid-State Structural Analysis
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional molecular and crystal structures of this compound and its derivatives. These studies provide precise information on bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing.
Crystallographic analyses of benzimidazole-containing compounds reveal that the benzimidazole ring system is typically planar. In many derivatives, the attached carbothialdehyde or a related functional group is coplanar with the benzimidazole ring, which facilitates an extended π-conjugated system.
Intermolecular hydrogen bonding is a dominant force in the crystal packing of these compounds. N-H···O and N-H···N hydrogen bonds are commonly observed, linking molecules into supramolecular assemblies such as chains and dimers. researchgate.net For instance, in the crystal structure of 1H-benzimidazole-2-carboxamide, molecules are linked by N-H···O and N-H···N hydrogen bonds to form a two-dimensional network. researchgate.net Weak π-π stacking interactions between the aromatic rings, with centroid-to-centroid distances typically in the range of 3.7 to 3.8 Å, further stabilize the crystal structure.
The crystal system and space group can vary depending on the specific derivative. For example, some benzimidazole derivatives crystallize in the monoclinic system with the space group P21/n. nih.gov The crystal structure of 1H-benzimidazole-2-carboxamide was determined to be orthorhombic with the space group Pccn. researchgate.net The introduction of different substituents can alter the crystal system, which in turn influences the intermolecular interactions and photophysical properties like MCL. rsc.org
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| Benzimidazole Derivatives | Monoclinic | P21/n | N-H···O hydrogen bonds, π-π stacking | |
| 1H-Benzimidazole-2-carboxamide | Orthorhombic | Pccn | N-H···O and N-H···N hydrogen bonds, π-π stacking | researchgate.net |
| [1,2a]Benzimidazol-2-yl amidine | Monoclinic | P2(1)/n | nih.gov | |
| 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | N-H…N and C-H…N hydrogen bonds, stacking interactions | mdpi.com |
Theoretical and Computational Investigations of 1h Benzimidazole 2 Carbothialdehyde and Its Chemical Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For 1H-Benzimidazole-2-carbothialdehyde and its derivatives, DFT calculations provide profound insights into their electronic and structural properties. These computational methods allow for the prediction of various molecular characteristics, complementing and guiding experimental research.
Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)
The electronic behavior of this compound is fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter that determines the molecule's chemical reactivity, kinetic stability, and electronic transitions. dergipark.org.tr
DFT calculations, often employing the B3LYP functional with various basis sets like 6-311++G(d,p), are used to determine the energies of the HOMO and LUMO. researchgate.net For related benzimidazole (B57391) derivatives, the HOMO-LUMO energy gap has been calculated, providing insights into their electronic behavior. researchgate.net The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions susceptible to electrophilic and nucleophilic attack. dergipark.org.tr These maps highlight the electronegative and electropositive areas of the molecule, which is crucial for understanding its interaction with other chemical species.
Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by describing charge delocalization, hyperconjugative interactions, and intramolecular charge transfer. researchgate.net These calculations provide a detailed picture of the electron density distribution and the stability arising from these electronic interactions. researchgate.net
Table 1: Calculated Electronic Properties of a Related Benzimidazole Derivative
| Parameter | Value (a.u.) |
| HOMO Energy | -0.20083 |
| LUMO Energy | -0.07230 |
| HOMO-LUMO Gap | 0.12853 |
Data adapted from a study on 2-(pyren-1-yl)-1H-benzimidazole, providing an example of typical DFT-calculated electronic parameters. researchgate.net
Geometry Optimization and Conformational Analysis
Determining the most stable three-dimensional structure of a molecule is a primary application of DFT. Geometry optimization calculations, typically performed using functionals like B3LYP, systematically adjust the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. nih.govnih.gov For benzimidazole derivatives, these calculations have shown that the benzimidazole ring generally possesses a planar structure. nih.gov
Conformational analysis, often conducted through potential energy surface scans, explores the different spatial arrangements of the molecule and their relative energies. researchgate.net This is particularly important for understanding the flexibility of the molecule and identifying the most stable conformers. For instance, in related systems, the planarity of the benzimidazole moiety with attached groups is a key finding from these studies.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations are instrumental in predicting and interpreting various spectroscopic data.
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, coupled with DFT, is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govrsc.org These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra, especially for complex molecules where tautomerism can complicate interpretation. nih.gov
IR Spectroscopy: Theoretical calculations of vibrational frequencies using DFT help in the assignment of experimental Infrared (IR) and Raman spectra. nih.gov The calculated frequencies and intensities can be compared with experimental data to identify the characteristic vibrational modes of the molecule. researchgate.netnih.gov For instance, the C=C and C=N stretching vibrations of the benzimidazole system typically appear in the 1450-1600 cm⁻¹ region.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). researchgate.net These calculations help in understanding the electronic transitions between molecular orbitals and can accurately predict the absorption wavelengths. nih.gov The calculated spectra can be compared with experimental UV-Vis data to identify the electronic transitions responsible for the observed absorption bands. nist.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational stability of this compound and its derivatives in different environments. researchgate.netbohrium.com For instance, MD simulations have been used to assess the stability of protein-ligand complexes involving benzimidazole derivatives, revealing how these molecules interact with biological targets. researchgate.netbohrium.com The root-mean-square deviation (RMSD) of the protein backbone and the ligand during the simulation can indicate the stability of the complex. nih.govnih.gov Such simulations are crucial for understanding the behavior of these compounds in biological systems. mdpi.com
Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. While specific QSPR studies solely on this compound are not extensively documented in the provided context, the principles of QSPR can be applied. By correlating calculated molecular descriptors (such as electronic and steric parameters) with experimentally determined properties, predictive models can be developed. These models can then be used to estimate the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics.
Modeling of Ligand-Metal Interactions and Complex Stability
Studies on related benzimidazole derivatives have shown that they can act as bidentate or tetradentate ligands, coordinating with metal ions through their nitrogen atoms. The stability of these complexes can be evaluated by calculating their binding energies. nih.gov The formation of metal complexes can significantly alter the electronic and steric properties of the benzimidazole ligand, which can, in turn, influence its reactivity and potential applications. nih.gov For example, the coordination of a metal ion can enhance the electron-deficient character of the imidazole (B134444) ring.
Applications in Advanced Materials Science and Catalysis
Catalytic Applications of 1H-Benzimidazole-2-carbothialdehyde Derived Complexes
The nitrogen atoms within the benzimidazole (B57391) ring make it an excellent ligand for coordinating with various transition metals. These metal complexes often exhibit significant catalytic activity. nih.govnih.gov Schiff bases derived from the condensation of benzimidazole aldehydes with amines are particularly effective as multidentate ligands that can form stable and catalytically active metal complexes. researchgate.net These complexes are explored for their utility in a range of catalytic processes, including important organic transformations and polymerization reactions. nih.govresearchgate.net
Complexes derived from benzimidazole ligands can function as both homogeneous and heterogeneous catalysts. In homogeneous catalysis, the catalyst is in the same phase as the reactants, often leading to high activity and selectivity under mild conditions. For instance, palladium-benzimidazole complexes have been effectively used in C-C coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov
For heterogeneous catalysis, the catalyst is in a different phase, which simplifies catalyst recovery and recycling—a key principle of green chemistry. While specific examples involving this compound are not documented in the provided search results, the general strategy involves immobilizing benzimidazole-metal complexes on solid supports.
Although direct evidence of this compound complexes catalyzing Knoevenagel, Henry, or specific oxidation reactions is not available in the searched literature, the catalytic potential of related benzimidazole systems is well-established.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. While various catalysts are used, there are no specific reports of this compound acting as a catalyst for this transformation.
Henry Reaction: The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and a nitroalkane, catalyzed by a base. wikipedia.org It is a valuable method for synthesizing β-nitro alcohols, which are precursors to other important molecules. wikipedia.org Asymmetric versions of this reaction often employ chiral metal complexes as catalysts. wikipedia.org The potential for chiral Schiff base complexes of this compound to catalyze this reaction remains an area for future exploration.
Oxidation Reactions: Copper-benzimidazole complexes have been investigated as catalysts for the oxidation of alcohols to aldehydes and ketones. nih.gov The ability to modify the benzimidazole ligand allows for the fine-tuning of the catalyst's electronic properties and performance. nih.gov
The following table summarizes catalytic applications of complexes derived from related benzimidazole compounds, illustrating the potential roles for this compound derivatives.
Table 1: Catalytic Applications of Various Benzimidazole-Derived Complexes
| Benzimidazole Derivative | Metal | Reaction Type | Catalysis Type | Reference |
|---|---|---|---|---|
| 2-(4-nitrophenyl)-1H-benzimidazole | Palladium | Suzuki-Miyaura, Heck | Homogeneous | nih.gov |
| 2-(4-nitrophenyl)-1H-benzimidazole | Copper | Alcohol Oxidation | Homogeneous | nih.gov |
| Bis-benzimidazole derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | General Catalysis | Homogeneous | nih.gov |
| Benzimidazole Schiff bases | Various Transition Metals | Epoxidation, Aldol, Oxidation | Homogeneous | researchgate.net |
Metal complexes derived from benzimidazole ligands are noted for their utility in catalyzing various polymerization reactions. nih.gov The specific structure of the ligand and the choice of metal center can influence the properties of the resulting polymer. Additionally, benzimidazole-containing monomers, such as 1H-Benzo[d]imidazol-2(3H)-one, have been used to synthesize high-performance polymers with high thermal stability and glass transition temperatures. nih.gov While this compound itself is not cited as a direct monomer or catalyst precursor for polymerization in the search results, its structural elements suggest potential in this field.
Functional Materials Development
Benzimidazole derivatives are valuable components in the creation of functional materials, including fluorescent agents and sensors. mdpi.com Their rigid, aromatic structure often imparts desirable thermal and photophysical properties.
There is no specific information in the searched literature regarding the use of this compound as a photo stabilizer for polymers.
The benzimidazole core is a key component in many fluorescent molecules and is used in applications such as fluorescent whitening dyes. mdpi.com The photoluminescent properties of these compounds can be tuned by chemical modification. A notable strategy involves incorporating a fluorescent benzimidazole derivative into a larger structure, such as a metal-organic framework (MOF), to create a sensor.
For example, the fluorescent molecule 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) has been integrated into a Zeolitic Imidazolate Framework-8 (ZIF-8). nih.gov The resulting hybrid material exhibits changes in its luminescence in response to guest molecules, demonstrating its potential as a chemical sensor. nih.gov The MOF structure can restrict the molecular vibration and rotation of the encapsulated dye, leading to shifts in the emission wavelength. nih.gov This general principle highlights a promising avenue for the application of this compound derivatives in the development of novel luminescent materials and sensors, although specific research on the target compound is currently unavailable.
Supramolecular Assemblies and Host-Guest Chemistry
The molecular architecture of this compound, featuring a planar benzimidazole ring system, lends itself to the formation of intricate supramolecular assemblies. These extended structures are governed by a network of non-covalent interactions, primarily hydrogen bonding and π-π stacking, which dictate the packing of the molecules in the solid state. researchgate.netconsensus.appbenthamdirect.com
Furthermore, the aromatic nature of the fused benzene (B151609) and imidazole (B134444) rings facilitates π-π stacking interactions. These interactions occur between the electron-rich aromatic systems of adjacent molecules, further stabilizing the crystal lattice. The planarity of the benzimidazole moiety is a key factor in enabling effective stacking. nih.govnih.gov The substituent at the 2-position can influence the geometry of this stacking, with different aromatic groups leading to varied surface morphologies, from nanoparticles to block domains. nih.gov
In the realm of host-guest chemistry, benzimidazole derivatives are recognized for their ability to be encapsulated by various macrocyclic hosts, such as cucurbit[n]urils (Q[n]s) and cyclodextrins. nih.govacs.org Studies on 2-substituted benzimidazoles have shown that the benzimidazole ring or its substituent can be encapsulated within the hydrophobic cavity of these hosts. nih.govresearchgate.net The formation of these host-guest inclusion complexes is driven by a combination of forces, including hydrogen bonding, ion-dipole interactions, and van der Waals forces. researchgate.netresearchgate.net For this compound, the benzimidazole ring would be the likely guest component to be included within a host like tetramethyl cucurbit researchgate.neturil (TMeQ researchgate.net), driven by hydrophobic and ion-dipole interactions, while the carbothialdehyde group could interact with the hydrophilic portals of the host molecule. nih.govrsc.org The formation of such complexes can alter the physicochemical properties of the guest molecule, for instance, by enhancing its solubility. rsc.org
The ability of the imidazole nitrogen atoms to coordinate with metal ions also allows for the construction of metal-organic frameworks and coordination polymers. researchgate.netnih.govnih.gov This coordination, combined with the aforementioned non-covalent interactions, opens avenues for creating complex, functional supramolecular materials. consensus.app
Table 1: Intermolecular Interactions in Benzimidazole-based Supramolecular Assemblies
| Interaction Type | Participating Groups | Resulting Structure | Reference |
| Hydrogen Bonding | N-H of imidazole, N of imidazole, O/S of substituent | Chains, Dimers, Sheets | nih.gov |
| π-π Stacking | Benzimidazole aromatic rings | Stacked columns | researchgate.net |
| Metal Coordination | Imidazole Nitrogen atoms, Metal ions | Coordination polymers, Metal-organic frameworks | nih.govnih.gov |
| Host-Guest Interaction | Benzimidazole ring, Macrocycle cavity (e.g., Cucurbituril) | Inclusion complexes | nih.govresearchgate.net |
Exploration in Corrosion Inhibition Mechanisms
Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. The efficacy of this compound as a corrosion inhibitor stems from its molecular structure, which facilitates strong adsorption onto the metal surface, thereby creating a protective barrier against the corrosive medium.
The primary mechanism of inhibition is the adsorption of the molecule onto the metal surface. This process can involve two types of interactions: physisorption and chemisorption. najah.edudaneshyari.com Physisorption occurs due to electrostatic attraction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the benzimidazole ring can be protonated, leading to the formation of cations that are then attracted to the negatively charged metal surface (on which anions like Cl⁻ may have already been adsorbed). najah.edu
Chemisorption, a stronger form of adsorption, involves the sharing of electrons or charge transfer between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The this compound molecule is rich in sites for such interactions. The π-electrons of the aromatic benzimidazole ring and the lone pairs of electrons on the nitrogen and sulfur atoms can be donated to the vacant d-orbitals of the metal atoms (e.g., iron). peacta.org This creates a stable, chemisorbed layer that effectively blocks the active sites for corrosion. The presence of the sulfur atom in the carbothialdehyde group is particularly significant, as sulfur-containing compounds are known to be excellent corrosion inhibitors due to the strong affinity of sulfur for metal surfaces. daneshyari.com
Studies on related benzimidazole derivatives have shown that they typically act as mixed-type inhibitors. peacta.orgacs.org This means they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Potentiodynamic polarization studies show that the presence of these inhibitors reduces the corrosion current density (i_corr) without significantly altering the corrosion potential (E_corr). acs.org The reduction in current density is indicative of the formation of a protective film on the metal surface.
The adsorption of benzimidazole inhibitors on metal surfaces is often found to follow the Langmuir adsorption isotherm. researchgate.netnajah.edupeacta.orgacs.org This model implies the formation of a monolayer of the inhibitor on the metal surface, where each active site on the surface holds one inhibitor molecule. The inhibition efficiency generally increases with the concentration of the inhibitor, as more of the metal surface becomes covered by the protective film. acs.orgacs.org
Table 2: Corrosion Inhibition Data for Related Benzimidazole Derivatives on Steel in HCl Solution
| Inhibitor | Concentration | Inhibition Efficiency (%) | Technique | Reference |
| 2-(2-methyl-1H-benzimidazol-1-yl) acethydrazide | 50 ppm | 95.30 | Weight Loss | researchgate.net |
| 4-(4-methoxyphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol | 200 ppm | 96.4 | Weight Loss | acs.org |
| 6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-(phenacyl)-1-H benzimidazole | 10⁻³ M | 98 | Weight Loss | peacta.org |
| 1-decyl-2-(decylthio)-1H- benzimidazole | 10⁻³ M | ~94 | EIS | najah.edu |
Note: The data presented is for structurally related compounds to illustrate the general principles of corrosion inhibition by benzimidazole derivatives.
Mechanistic Chemical Biology of 1h Benzimidazole 2 Carbothialdehyde Interactions at a Molecular Level
Interaction Mechanisms with Enzymes (e.g., DNA Topoisomerases, Cholinesterases)
The benzimidazole (B57391) scaffold is a well-established pharmacophore known to interact with a variety of enzymes. The specific substitution at the 2-position of the benzimidazole ring plays a crucial role in determining the inhibitory activity and selectivity.
DNA Topoisomerases:
Several 1H-benzimidazole derivatives have been identified as inhibitors of DNA topoisomerase I, an enzyme essential for resolving DNA topological problems during replication, transcription, and recombination. nih.gov For instance, certain 5-substituted-4-(1H-benzimidazole-2-yl)phenol derivatives have demonstrated potent inhibition of mammalian type I DNA topoisomerase. nih.gov The proposed mechanism involves the benzimidazole moiety intercalating into the DNA-enzyme complex, thereby stabilizing the cleavable complex and preventing the re-ligation of the DNA strand. While direct evidence for 1H-Benzimidazole-2-carbothialdehyde is not available, the presence of the planar benzimidazole ring suggests a potential for similar topoisomerase I inhibitory activity.
Cholinesterases:
Benzimidazole derivatives have also been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system. biointerfaceresearch.comnih.govchemimpex.com The inhibitory mechanism often involves the benzimidazole ring interacting with the peripheral anionic site or the catalytic active site of the enzyme. For example, N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl}substituted amine derivatives have shown significant AChE and BuChE inhibitory activity. nih.gov The carbothialdehyde group in this compound, being an electron-withdrawing group, could potentially modulate the electronic properties of the benzimidazole ring system and influence its binding affinity to the active site of cholinesterases.
Table 1: Examples of Enzyme Inhibition by Benzimidazole Derivatives
| Enzyme Target | Benzimidazole Derivative | Observed Effect | Potential Role of this compound |
| DNA Topoisomerase I | 5-methyl-4-(1H-benzimidazole-2-yl)phenol | Potent inhibition | The planar benzimidazole core could enable similar intercalation and stabilization of the enzyme-DNA complex. |
| Acetylcholinesterase | N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl}substituted amines | Inhibition of enzyme activity | The carbothialdehyde group may influence binding to the enzyme's active site. |
| Butyrylcholinesterase | Various benzimidazole derivatives | Moderate inhibitory activity | Similar to AChE, potential for interaction with the active site. |
This table is generated based on data from related benzimidazole compounds, as direct studies on this compound are not currently available.
Molecular Interactions with Nucleic Acids (DNA binding/cleavage)
The planar structure of the benzimidazole ring system is a key determinant for its interaction with nucleic acids. Benzimidazole derivatives have been shown to bind to DNA through various modes, including intercalation and groove binding. sigmaaldrich.comnih.gov
DNA Binding:
Spectroscopic studies and viscosity measurements have indicated that the mode of binding is dependent on the nature and number of substituents on the benzimidazole core. sigmaaldrich.com The fusion of a benzylvanillin moiety to a benzimidazole structure has been shown to enhance DNA binding, primarily through minor groove interactions. nih.gov It is hypothesized that this compound, with its planar benzimidazole ring, could also interact with the DNA double helix. The carbothialdehyde group might further influence the binding affinity and mode through hydrogen bonding or other electronic interactions with the DNA bases or phosphate (B84403) backbone.
DNA Cleavage:
In some instances, metal complexes of benzimidazole derivatives have demonstrated DNA cleavage activity. nih.gov For example, copper(II) complexes of benzimidazole derivative Schiff bases have been shown to induce photocleavage of plasmid DNA. nih.gov While this activity is often dependent on the presence of a metal ion and external stimuli like light, it highlights the potential of the benzimidazole scaffold to be chemically modified to act as a DNA cleaving agent. The carbothialdehyde group of this compound could serve as a reactive handle for the synthesis of such metal complexes.
Modulation of Protein Assembly (e.g., Tubulin Polymerization)
The cytoskeleton, composed of protein polymers like tubulin, is another important target for small molecule inhibitors. Benzimidazole derivatives, most notably the carbamate-containing compounds, are well-known for their ability to disrupt microtubule dynamics by inhibiting tubulin polymerization.
While direct studies on this compound are lacking, research on 1H-benzimidazol-2-yl hydrazones has shown that these compounds can elongate the nucleation phase and slow down tubulin polymerization, similar to the action of nocodazole. biointerfaceresearch.com Molecular docking studies have suggested that these derivatives bind to the colchicine (B1669291) binding site on tubulin. biointerfaceresearch.com Given the structural similarity, it is plausible that this compound could also interact with tubulin and modulate its assembly, although the specific nature and potency of this interaction would depend on the chemical properties of the carbothialdehyde group.
Biochemical Pathway Perturbations (focusing on chemical basis)
The interaction of benzimidazole derivatives with enzymes and other macromolecules can lead to the perturbation of various biochemical pathways, ultimately resulting in a cellular response.
For instance, the inhibition of DNA topoisomerases can trigger cell cycle arrest and apoptosis. Similarly, the disruption of tubulin polymerization can lead to mitotic arrest and cell death in proliferating cells. Furthermore, some benzimidazole derivatives have been shown to affect specific signaling pathways. For example, certain derivatives have demonstrated the ability to modulate the activity of kinases involved in cancer progression. The chemical basis for these perturbations lies in the ability of the benzimidazole scaffold to act as a structural mimic of endogenous ligands or to interact with allosteric sites on proteins, thereby altering their function. The reactive carbothialdehyde group of this compound could potentially form covalent adducts with nucleophilic residues in proteins, leading to irreversible inhibition and significant perturbation of biochemical pathways.
Chemically-Driven Molecular Target Identification
Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. For a novel compound like this compound, a combination of computational and experimental approaches would be necessary.
Computational Approaches: Molecular docking studies could be employed to predict the binding affinity of the compound to a panel of known biological targets, such as enzymes and receptors. This can provide initial hypotheses about its potential mechanism of action.
Experimental Approaches:
Affinity Chromatography: The carbothialdehyde group could be utilized to immobilize the compound on a solid support. Passing a cell lysate through this affinity matrix would allow for the capture and subsequent identification of binding proteins using techniques like mass spectrometry.
Chemical Proteomics: A tagged version of this compound could be synthesized to allow for affinity-based enrichment of target proteins from complex biological samples.
Phenotypic Screening and Target Deconvolution: High-throughput screening of the compound against a panel of cell lines with known genetic backgrounds can reveal patterns of sensitivity that can be correlated with specific molecular targets or pathways.
These approaches, driven by the chemical reactivity and structural features of this compound, would be instrumental in elucidating its precise molecular targets and mechanism of action.
Future Research Directions and Scientific Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of benzimidazole (B57391) derivatives has been a subject of intense research for many years. rsc.org Traditional methods often involve the condensation of 1,2-benzenediamines with aldehydes. rsc.org A common route for related benzimidazole compounds involves the condensation of o-phenylenediamine (B120857) with various aldehydes, sometimes utilizing oxidizing agents like sodium metabisulfite (B1197395) (Na2S2O5). nih.gov However, many established procedures require harsh reaction conditions, expensive catalysts, or generate significant chemical waste.
Future research is increasingly focused on developing more efficient and environmentally benign synthetic strategies. This includes the exploration of:
Green Chemistry Approaches: Utilizing water as a solvent, employing microwave-assisted synthesis, and using solid-phase strategies are being investigated to reduce the environmental impact of synthesis. researchgate.netresearchgate.net
Novel Catalytic Systems: The development of inexpensive and recyclable catalysts, such as those based on abundant transition metals, is a key objective. acs.org Palladium-catalyzed cross-coupling reactions, like the Suzuki–Miyaura and Buchwald-Hartwig aminations, have shown promise for functionalizing the benzimidazole core, offering a pathway to diverse derivatives. nih.gov
A significant challenge lies in the direct and high-yield synthesis of the carbothialdehyde functional group, which can be sensitive and prone to oxidation or side reactions. Future work will likely focus on developing mild and selective thionation reagents or novel synthetic precursors that can be easily converted to the target compound.
Exploration of Novel Coordination Architectures and Multimetallic Complexes
The nitrogen atoms of the imidazole (B134444) ring and the sulfur atom of the thioaldehyde group make 1H-Benzimidazole-2-carbothialdehyde an excellent ligand for coordinating with metal ions. nih.govresearchgate.net This ability to form stable metal complexes is a critical area of research, as the resulting coordination compounds often exhibit enhanced or entirely new properties compared to the free ligand. nih.govrsc.org
Future research directions in this area include:
Novel Coordination Modes: Investigating how this compound and its derivatives bind to different metal centers. The flexibility of the benzimidazole scaffold allows for various coordination modes, leading to diverse molecular geometries. researchgate.netnih.gov
Multimetallic Complexes: Designing and synthesizing complexes containing multiple metal ions. These structures are of interest for their potential in cooperative catalysis, magnetic materials, and as models for biological systems.
Supramolecular Assemblies: Exploring the self-assembly of the ligand with metal ions to form complex, higher-order structures like coordination polymers and metal-organic frameworks (MOFs). The directionality of the N-H and C=S groups can be exploited to guide the formation of specific architectures.
A significant scientific challenge is controlling the stoichiometry and geometry of the resulting complexes. The ligand's flexibility can sometimes lead to the formation of multiple products, complicating purification and characterization. The relative sizes of the metal ion and the ligand's binding cavity have been shown to profoundly affect the structural features of the final complex. nih.gov
Advanced Characterization Techniques for Dynamic Systems
Many benzimidazole-based systems, particularly their metal complexes, can be dynamic in solution, exhibiting tautomerism, conformational changes, or ligand exchange. Understanding these dynamic processes is crucial for elucidating reaction mechanisms and designing functional molecules.
Future research will necessitate the application of advanced characterization techniques, such as:
Multi-dimensional and Variable-Temperature NMR Spectroscopy: To probe the kinetics and thermodynamics of dynamic equilibria in solution.
Advanced Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are vital for identifying and characterizing transient species and complex mixtures. nih.govrsc.org
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of these molecules and their complexes in the solid state. rsc.org Comparing solid-state structures with solution-phase behavior can provide deep insights into the system's dynamics.
Spectroscopic Methods: Techniques like UV-Visible absorption spectroscopy can be used in conjunction with other methods to study interactions, such as DNA binding, and to determine binding constants. rsc.org
The primary challenge is to bridge the gap between static, solid-state structures and the dynamic behavior of these systems in the environments relevant to their applications (e.g., in solution or within a biological system).
Deeper Integration of Computational Chemistry for Predictive Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. researchgate.netmdpi.com For benzimidazole derivatives, computational methods are increasingly used to accelerate the discovery process. nih.govresearchgate.net
Key areas for future integration include:
Pharmacophore Modeling and Molecular Docking: These techniques are used to predict how ligands will interact with biological targets, such as enzymes or protein receptors. nih.govnih.gov This allows for the virtual screening of large libraries of potential compounds and the prioritization of candidates for synthesis.
Density Functional Theory (DFT): DFT calculations are employed to predict molecular structures, electronic properties, and spectroscopic signatures (e.g., NMR, IR) of the ligand and its metal complexes. nih.gov This aids in structure elucidation and in understanding the nature of the chemical bonding.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules and their complexes over time, helping to understand their stability and conformational flexibility in different environments. researchgate.netnih.gov
The following table showcases examples of how computational methods are applied in the study of benzimidazole derivatives, highlighting the types of calculations performed and their objectives.
| Computational Method | Objective | Application Area | Reference |
| Pharmacophore Modeling | To identify key structural features required for binding to a biological target (e.g., DNA Gyrase B). | Drug Design, Virtual Screening | nih.gov |
| Molecular Docking | To predict the binding affinity and interaction patterns of ligands with protein active sites. | Drug Discovery, Enzyme Inhibition Studies | researchgate.netnih.gov |
| Density Functional Theory (DFT) | To optimize molecular geometry and calculate electronic properties and orbital energies. | Structural Elucidation, Reactivity Prediction | nih.gov |
| Molecular Dynamics (MD) | To simulate the dynamic behavior and stability of ligand-protein complexes over time. | Drug Design, Conformational Analysis | researchgate.netnih.gov |
A major challenge is ensuring the accuracy of the computational models. This requires careful benchmarking against experimental data and continuous refinement of theoretical methods to better account for complex phenomena like solvation effects and non-covalent interactions.
Expanding Applications in Niche Materials and Catalytic Systems
While much of the focus on benzimidazoles has been in medicinal chemistry, their unique electronic and coordination properties make them attractive for applications in materials science and catalysis. researchgate.netnih.govrsc.org
Future research will likely explore:
Chemosensors: The ability of the thioaldehyde and imidazole groups to selectively bind to specific metal ions or anions could be harnessed to develop fluorescent or colorimetric sensors.
Organic Electronics: The conjugated π-system of the benzimidazole core suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components in conductive polymers.
Catalysis: Metal complexes of this compound and its derivatives could serve as catalysts for a variety of organic transformations. The tunable electronic properties and coordination environment of the metal center are key to developing efficient and selective catalysts.
The primary scientific challenge in this area is to establish clear structure-property relationships. This involves systematically modifying the ligand structure, studying the resulting materials or catalysts, and correlating the observed performance with the molecular and electronic structure. Overcoming issues of stability, processability, and scalability will be crucial for translating promising laboratory findings into practical applications.
Q & A
Q. What synthetic methodologies are commonly employed for 1H-Benzimidazole-2-carbothialdehyde, and how do they compare in efficiency?
The synthesis of this compound typically involves oxidative cyclocondensation of o-phenylenediamine derivatives with thioaldehyde precursors under controlled conditions. For example, base-promoted multicomponent reactions using thiomethylating agents (e.g., CS₂ or thioacetamide) have been reported to yield thiomethyl-substituted benzimidazoles with moderate to high efficiency . Alternative routes include C-1/N-2 functionalization of pre-formed benzimidazole cores, though this may require protecting-group strategies to avoid regioselectivity issues. Key metrics for optimization include reaction time (6–24 hours), temperature (70–120°C), and catalyst selection (e.g., Cu(I) or Fe(III) salts for oxidative steps).
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : and NMR are critical for confirming the aldehyde proton (δ ~9.8–10.2 ppm) and carbothialdehyde moiety. Aromatic protons in the benzimidazole ring typically appear as multiplets between δ 7.2–8.5 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves ambiguities in tautomeric forms (e.g., 1H vs. 3H tautomers) and confirms the planar geometry of the benzimidazole core. SHELX programs are widely used for structure refinement .
- HPLC-MS : Reverse-phase HPLC coupled with high-resolution mass spectrometry validates purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 163.1 for C₈H₆N₂OS) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of thiomethylated benzimidazole derivatives?
Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures reduce side reactions.
- Catalyst Selection : Transition-metal catalysts (e.g., Cu(OAc)₂) enhance oxidative coupling efficiency but may require ligand additives (e.g., 1,10-phenanthroline) to suppress metal chelation by the benzimidazole nitrogen .
- Kinetic Studies : Monitoring reaction progress via TLC or in situ IR spectroscopy identifies rate-limiting steps (e.g., imine formation vs. cyclization). Adjusting stoichiometry (1:1.2 ratio of diamine to aldehyde) minimizes unreacted starting material .
Q. What strategies resolve contradictions in crystallographic data for benzimidazole derivatives?
Discrepancies in bond lengths or space-group assignments often arise from:
- Disorder in Crystal Lattices : High-resolution data (≤0.8 Å) and low-temperature measurements (100 K) reduce thermal motion artifacts.
- Twinning Effects : SHELXD or OLEX2 software can deconvolute overlapping reflections in twinned crystals .
- Validation Tools : Cross-checking with Cambridge Structural Database (CSD) entries ensures geometric parameters align with similar compounds. For example, the C=O bond length in the carbothialdehyde group should range between 1.21–1.23 Å .
Q. How do electronic and steric modifications at the 2-position influence the compound’s bioactivity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the 5/6 positions of the benzimidazole ring enhances electrophilicity at the 2-carbothialdehyde site, favoring nucleophilic attacks in biological targets (e.g., cysteine proteases).
- Molecular Docking : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) predict binding affinities to enzyme active sites. For instance, thiomethyl groups improve hydrophobic interactions in kinase inhibition assays .
Methodological Notes
- Safety Protocols : Handle this compound in fume hoods due to potential respiratory irritancy (GHS Class 2). Use PPE (gloves, goggles) and refer to SDS for spill management .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas purging) meticulously, as trace oxygen or moisture can alter product distribution in sensitive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
